

Spectroscopic Profile of 2-Amino-3,5-difluorobenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-3,5-difluorobenzonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-3,5-difluorobenzonitrile**, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a structured presentation of spectroscopic data to facilitate its use in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Amino-3,5-difluorobenzonitrile** and its closely related analog, 2-Amino-5-fluorobenzonitrile. This comparative approach is utilized due to the limited availability of a complete public dataset for **2-Amino-3,5-difluorobenzonitrile**. The data for the related compounds provide valuable reference points for spectral interpretation.

Table 1: Infrared (IR) Spectroscopy Data

Functional Group	Characteristic Vibrations	Observed Wavenumber (cm ⁻¹) for 2-Amino-5-fluorobenzonitrile[1]	Expected Wavenumber (cm ⁻¹) for 2-Amino-3,5-difluorobenzonitrile
Amine (N-H)	Stretching	3352	~3350
Nitrile (C≡N)	Stretching	Not explicitly stated	~2220-2260
C-F	Stretching	1137, 1245	~1100-1300
Aromatic C-H	Stretching	Not explicitly stated	~3000-3100
Aromatic C=C	Stretching	1400-1600	~1400-1600
C-N	Stretching	1294, 1331	~1250-1350
N-H	Bending	Not explicitly stated	~1550-1650

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Data (Expected)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~4.0-5.0	Broad Singlet	2H	-NH ₂
~6.8-7.5	Multiplet	1H	Aromatic CH
~6.8-7.5	Multiplet	1H	Aromatic CH

¹³C NMR Data (Reference: 2,3-Difluorobenzonitrile[2])

Chemical Shift (δ , ppm)	Assignment
~100-140	Aromatic Carbons
~115-120	Nitrile Carbon (-CN)
~140-160 (Coupled to F)	Aromatic Carbons bonded to Fluorine
~90-110 (Coupled to F)	Aromatic Carbons ortho/para to Fluorine

^{19}F NMR Data (Reference Standards[3][4])

Chemical Shift (δ , ppm) vs. CFCl_3	Assignment
-100 to -130	Aromatic C-F

Table 3: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
156.04	100	$[\text{M}]^+$ (Molecular Ion)
139	-	$[\text{M}-\text{NH}_3]^+$ (Loss of Ammonia)
112	-	$[\text{M}-\text{CN}-\text{NH}_2]^+$ (Loss of Nitrile and Amino groups)

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-Amino-3,5-difluorobenzonitrile**.

Methodology (KBr Pellet Technique):[1][5][6]

- Sample Preparation:

- Thoroughly grind 1-2 mg of **2-Amino-3,5-difluorobenzonitrile** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
- Pellet Formation:
 - Transfer the powdered mixture to a pellet press.
 - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.
 - Record the spectrum in the range of 4000-400 cm^{-1} .[\[1\]](#)
 - A background spectrum of a blank KBr pellet should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework and the environment of the fluorine atoms.

Methodology:

- Sample Preparation:
 - Dissolve 5-10 mg of **2-Amino-3,5-difluorobenzonitrile** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- ^1H NMR Acquisition:
 - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
 - Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Typical parameters include a spectral width of 0-200 ppm, a larger number of scans compared to ^1H NMR, and a relaxation delay of 2-10 seconds.
- ^{19}F NMR Acquisition:[7][8]
 - Acquire the spectrum with proton decoupling.
 - Use a standard reference such as CFCl_3 (trichlorofluoromethane) or an external standard.
 - The typical chemical shift range for aromatic fluorine is broad.[9]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Amino-3,5-difluorobenzonitrile**.

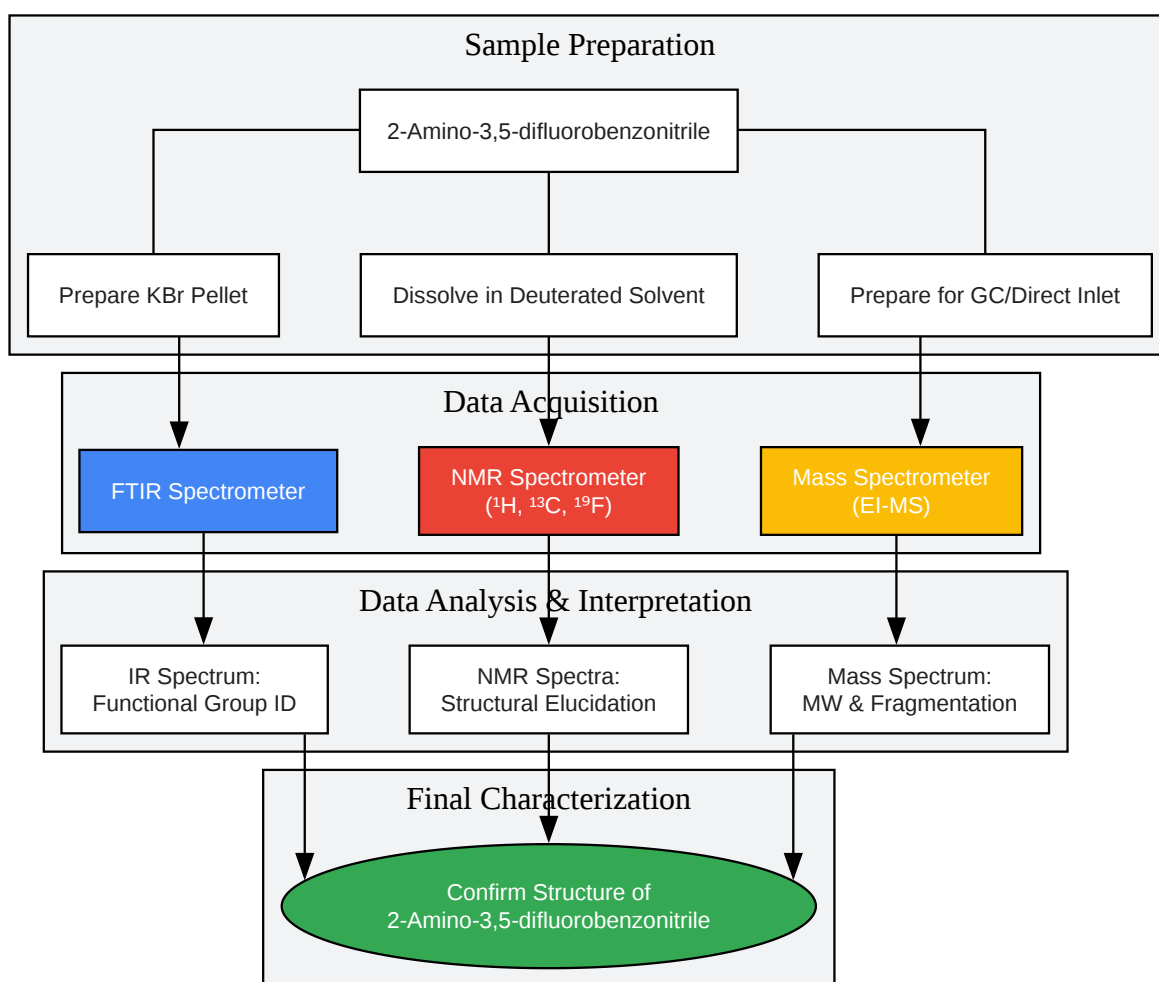
Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization:
 - Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis:
 - Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection:

- Detect the ions and generate a mass spectrum showing the relative abundance of each ion.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **2-Amino-3,5-difluorobenzonitrile**.



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